molecular formula C19H18BrN5O2S2 B2642371 N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1185048-36-5

N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No.: B2642371
CAS No.: 1185048-36-5
M. Wt: 492.41
InChI Key: VNDJDISJJUBJQS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a heterocyclic compound featuring a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core fused with a thioacetamide side chain and a 4-bromophenyl substituent. The compound’s structural complexity arises from the integration of sulfur-containing moieties (thiophene and thioether linkages) and a triazolopyrimidine scaffold, which are known to confer diverse bioactivity in medicinal chemistry. The 4-bromophenyl group enhances lipophilicity and may influence binding interactions with biological targets, such as enzymes or receptors.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(8-butyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O2S2/c1-2-3-9-24-17(27)16-14(8-10-28-16)25-18(24)22-23-19(25)29-11-15(26)21-13-6-4-12(20)5-7-13/h4-8,10H,2-3,9,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDJDISJJUBJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H19BrN4O2S\text{C}_{17}\text{H}_{19}\text{Br}\text{N}_{4}\text{O}_{2}\text{S}

This compound combines a bromophenyl group with a thieno-triazolo-pyrimidine moiety. The presence of sulfur and nitrogen heteroatoms contributes to its biological activity.

Anticancer Activity

Several studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Case Study 1 : A derivative of a similar thieno-triazole compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation .

Antimicrobial Activity

Research indicates that compounds featuring thiazole and triazole rings exhibit antimicrobial properties. The compound's structure suggests it may interact with microbial enzymes or cellular processes.

Enzyme Inhibition

Enzyme inhibition studies have shown that related compounds can act as inhibitors for key enzymes involved in cancer and neurodegenerative diseases:

  • Monoamine Oxidase (MAO) : Some derivatives have been reported to inhibit MAO-B selectively, suggesting potential applications in treating neurodegenerative disorders like Parkinson's disease.

Table of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits microbial enzymes
MAO-B InhibitionCompetitive inhibitor

Synthesis and Characterization

The synthesis of this compound involves multiple steps, including the formation of the thieno-triazole core and subsequent functionalization. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of synthesized compounds.

Case Studies on Related Compounds

Research on related compounds has shown promising results in various biological assays:

  • Anticancer Studies : Compounds with similar structures have been tested against breast cancer cell lines with IC50 values in the micromolar range.
  • Neuroprotective Effects : Some derivatives were found to protect neurons from oxidative stress-induced damage in vitro.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (Da) Notable Properties
N-(4-bromophenyl)-2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide 4-bromophenyl, butyl, thioacetamide ~525.4 (estimated) High lipophilicity (Br), moderate solubility
N-(5-chloro-2-methylphenyl) analog () 5-chloro-2-methylphenyl ~509.9 (estimated) Increased steric hindrance, lower solubility
N-(pyridin-4-yl) analog () Pyridin-4-yl, allyl ~424.5 (estimated) Enhanced π-π interactions, metabolic liability

Reactivity and Stability

The bromine atom in the target compound may participate in halogen bonding, a feature absent in chlorine- or methyl-substituted analogs, offering unique interactions in biological systems .

Lumping Strategy and Property Predictions

As per the lumping strategy (), compounds with shared scaffolds (e.g., triazolopyrimidine cores) may exhibit similar physicochemical behaviors. However, substituent variations significantly alter properties:

  • Polarity : The 4-bromophenyl group increases hydrophobicity (logP ~3.5) compared to pyridine-containing analogs (logP ~2.8).
  • Synthetic Accessibility : Bromine’s larger atomic radius complicates regioselective synthesis compared to chlorine or methyl groups .

Research Findings and Implications

  • Metabolic Stability : The butyl chain in the target compound may prolong half-life compared to allyl-containing analogs, which are prone to cytochrome P450-mediated oxidation .

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